Molecular weight and chemical formula of 5-(Azepane-1-sulfonyl)pyridine-2-thiol
A Versatile Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery [1] Executive Summary 5-(Azepane-1-sulfonyl)pyridine-2-thiol (CAS: 852956-28-6) is a specialized heterocyclic building block characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery [1]
Executive Summary
5-(Azepane-1-sulfonyl)pyridine-2-thiol (CAS: 852956-28-6) is a specialized heterocyclic building block characterized by a pyridine core functionalized with a lipophilic azepane-sulfonyl moiety at the C5 position and a reactive thiol group at the C2 position.[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bond accepting capability of the sulfonyl group, the hydrophobic bulk of the azepane ring (often used to fill non-polar pockets in GPCRs and enzymes like 11
-HSD1), and a versatile thiol handle for further diversification or metal coordination.[1]
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug development workflows.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4]
Exists predominantly as the thione (NH-thiocarbonyl) in neutral solution
Solubility
DMSO, DMF, MeOH
Low solubility in water; soluble in organic solvents
Structural Analysis & Tautomerism
Understanding the tautomeric nature of 2-mercaptopyridines is critical for experimental design.[1] In solution, the proton resides primarily on the ring nitrogen, forming the pyridine-2(1H)-thione tautomer.[1] This impacts reactivity: alkylation can occur at the Sulfur (S-alkylation) or Nitrogen (N-alkylation) depending on conditions, though S-alkylation is generally preferred under basic conditions.[1]
Figure 1: Tautomeric equilibrium between the thiol and thione forms.[1] The thione form typically dominates in neutral solution, influencing nucleophilic attack vectors.[1]
Synthetic Methodology
While this compound is commercially available, in-house synthesis may be required for derivative generation.[1] The most robust route utilizes a Nucleophilic Aromatic Substitution (S
Ar) strategy starting from a chloropyridine precursor.[1]
Retrosynthetic Workflow
Core Assembly: Sulfonylation of the pyridine ring.[1]
Procedure: Treat 2-chloropyridine with excess chlorosulfonic acid at elevated temperature (120°C) to install the sulfonyl chloride at the C5 position (meta to the chloro/activating group).[1]
Ar displacement of the 2-chloro group by thiourea forms an isothiouronium salt, which is hydrolyzed to the free thiol.[1]
Protocol:
Dissolve 5-(azepane-1-sulfonyl)-2-chloropyridine in EtOH.
Add thiourea and reflux for 4–6 hours.
Cool and add 10% NaOH solution; reflux for 1 hour to hydrolyze.
Acidify with HCl to precipitate the thiol product.[1]
Validation: Check for disappearance of the Cl-C stretch in IR and shift in aromatic protons via
H NMR.
Figure 2: Step-wise synthetic pathway utilizing standard medicinal chemistry transformations.
Handling & Stability
Oxidation Sensitivity
Thiols are prone to oxidation to disulfides (R-S-S-R) upon exposure to air, especially in basic solutions.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Restoration: If the compound dimerizes, treat with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) prior to use in assays.[1]
Solubility for Assays
Stock Solutions: Prepare 10 mM stocks in DMSO.
Aqueous Stability: The sulfonyl-azepane moiety is hydrolytically stable.[1] The thiol is the primary site of instability.[1] Avoid formulating in buffers with pH > 8.0 for extended periods to prevent rapid oxidation.[1]
Applications in Drug Discovery[1][2]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent "elaborated fragment."[1]
Azepane Motif: Mimics hydrophobic residues (Proline, Phenylalanine) often found in GPCR allosteric sites.[1]
Sulfonyl Linker: Provides rigid geometry and H-bond acceptor capability.[1]
Thiol Anchor: Can be used to covalently tether the fragment to cysteine residues in target proteins (Tethering method) to screen for binding affinity.[1]
Synthetic Intermediate
The thiol group is rarely the final drug endpoint.[1] It is typically converted into:
Thioethers: Via alkylation with benzyl halides or alpha-halo ketones.[1]
Sulfonamides: Via oxidation to sulfonyl chloride and reaction with amines.[1]
Bioisosteres: Conversion to a thiazole or other sulfur-containing heterocycles.[1]
References
PubChem Compound Summary . (n.d.). 2,5-dihydro-1H-azepine-2-thiol and related substructures. National Center for Biotechnology Information.[1] Retrieved from [Link]
Katritzky, A. R., et al. (2010).[1] Synthesis of sulfonyl-containing heterocycles. Chemical Reviews, 110(10).[1] (General reference for sulfonyl-pyridine synthesis chemistry).
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Context for sulfonyl/thiol pharmacophores).
An In-depth Technical Guide to the Tautomerism of Pyridine-2-thiol Derivatives in Solution
This guide provides a comprehensive exploration of the tautomeric equilibrium of pyridine-2-thiol derivatives in solution, a phenomenon of critical importance in medicinal chemistry and materials science. We will delve i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive exploration of the tautomeric equilibrium of pyridine-2-thiol derivatives in solution, a phenomenon of critical importance in medicinal chemistry and materials science. We will delve into the fundamental principles governing this equilibrium, the analytical techniques employed for its characterization, and the practical implications for researchers and drug development professionals.
Introduction: The Dual Nature of Pyridine-2-thiol Derivatives
Pyridine-2-thiol and its derivatives are heterocyclic compounds that exhibit prototropic tautomerism, existing as an equilibrium mixture of two forms: the pyridine-2-thiol (thiol) form and the pyridine-2(1H)-thione (thione) form.[1][2] This dynamic equilibrium is not merely a chemical curiosity; the distinct physicochemical properties of each tautomer can significantly influence the molecule's biological activity, reactivity, and spectroscopic signature.[3] Understanding and controlling this equilibrium is therefore paramount in the rational design of novel therapeutics and functional materials.
Caption: The tautomeric equilibrium between the thiol and thione forms of pyridine-2-thiol.
Factors Influencing the Thione-Thiol Equilibrium
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the intrinsic electronic properties of the molecule. The interplay of these factors determines the predominant tautomeric form in a given system.
Solvent Effects: A Polarizing Influence
Solvent polarity is a primary determinant of the tautomeric preference.[2][4] In general, polar solvents favor the more polar thione tautomer, while nonpolar solvents shift the equilibrium towards the less polar thiol form.[2][5] This is due to the differential solvation of the two tautomers. The thione form, with its greater dipole moment, is better stabilized by polar solvent molecules capable of hydrogen bonding and dipole-dipole interactions.[5]
Solvent
Predominant Tautomer
Rationale
Water, Ethanol
Thione
High polarity and hydrogen bonding capacity stabilize the polar thione form.[5]
Dioxane, Acetonitrile
Thione
Moderate to high polarity favors the thione form.[5]
Cyclohexane, Chloroform
Thiol
Low polarity provides less stabilization for the polar thione, favoring the thiol.[2][5]
Concentration and Self-Association
In solution, pyridine-2-thione derivatives can undergo self-association, primarily through the formation of hydrogen-bonded dimers.[5] This self-association favors the thione tautomer.[2][5] Consequently, at higher concentrations, the equilibrium shifts towards the thione form. Conversely, in dilute solutions, the monomeric species are more prevalent, and the equilibrium can shift towards the thiol form, particularly in nonpolar solvents.[2]
Temperature Effects
Temperature can also influence the tautomeric equilibrium. While the effect can be complex and solvent-dependent, in some systems, an increase in temperature can favor the thiol form.[1] This is often attributed to the disruption of intermolecular hydrogen bonds that stabilize the thione dimers.[5]
Substituent Effects
The electronic nature of substituents on the pyridine ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and S-H protons, thereby altering the equilibrium position. The specific effects are highly dependent on the position and nature of the substituent and often require detailed computational and experimental analysis to fully elucidate.[6]
Experimental Methodologies for Studying Tautomerism
A combination of spectroscopic and computational techniques is typically employed to qualitatively and quantitatively assess the tautomeric equilibrium of pyridine-2-thiol derivatives.
Caption: General workflow for the analysis of tautomerism.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful and readily accessible technique for studying tautomerism. The thione and thiol forms have distinct electronic structures and, consequently, different absorption spectra.[2][4] The thione tautomer typically exhibits a strong absorption band at a longer wavelength (around 340-370 nm) corresponding to an n → π* transition, which is absent in the thiol form.[4][7] The thiol form, being aromatic, has its main absorption bands at shorter wavelengths.[8]
Protocol for UV-Vis Analysis:
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the pyridine-2-thiol derivative in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
Data Analysis:
Identify the characteristic absorption bands for the thione and thiol forms.
By comparing the relative intensities of these bands in different solvents, the qualitative effect of solvent polarity on the equilibrium can be determined.
For quantitative analysis, the molar extinction coefficients of the pure tautomers are required. These can sometimes be estimated by using "locked" derivatives (e.g., S-methyl for the thiol form and N-methyl for the thione form) as reference compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information that can be used to identify and quantify the tautomers in solution.[9] The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the tautomeric form. For instance, the chemical shift of the proton attached to the nitrogen in the thione form (N-H) is typically found at a significantly different position compared to the proton on the sulfur in the thiol form (S-H).[10]
Protocol for NMR Analysis:
Sample Preparation: Prepare solutions of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the equilibrium.
Data Analysis:
Assign the resonances in the spectra to the respective tautomers. This can be aided by comparison with the spectra of N-methyl and S-methyl derivatives.[11]
The ratio of the tautomers can be determined by integrating the signals corresponding to specific, well-resolved protons of each tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in each tautomer.[12] The thione form is characterized by a strong C=S stretching vibration, while the thiol form exhibits an S-H stretching band. The position of the N-H stretching vibration in the thione form can also be diagnostic.[12]
Protocol for IR Analysis:
Sample Preparation: Prepare solutions of the compound in suitable IR-transparent solvents. Solid-state spectra (e.g., KBr pellet) can also be informative.
Spectral Acquisition: Record the IR spectrum over the appropriate frequency range.
Data Analysis: Identify the characteristic vibrational bands for the C=S, S-H, and N-H groups to determine the predominant tautomeric form.
Computational Methods
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating tautomerism.[3][13][14] These methods can be used to:
Calculate the relative energies and Gibbs free energies of the tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM).[13][15]
Predict the geometric and electronic structures of each tautomer.
Simulate spectroscopic properties (NMR, IR, UV-Vis) to aid in the interpretation of experimental data.[3][15]
Workflow for Computational Analysis:
Structure Optimization: Build the 3D structures of both tautomers and perform geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set).[13]
Energy Calculation: Calculate the single-point energies and perform frequency calculations to obtain the Gibbs free energies of the optimized structures.
Solvent Effects: Incorporate a solvent model (e.g., PCM) to calculate the energies in different solvents.
Property Prediction: Simulate NMR chemical shifts, IR vibrational frequencies, and electronic transitions (for UV-Vis spectra) for each tautomer.
Comparison with Experiment: Compare the calculated data with experimental results for validation.
Implications in Drug Development and Beyond
The tautomeric state of a pyridine-2-thiol derivative can have profound consequences for its biological activity. For instance, the two tautomers will have different hydrogen bonding capabilities, which can affect their binding to a biological target. The lipophilicity and membrane permeability can also differ between the tautomers, influencing the pharmacokinetic profile of a drug candidate. Therefore, a thorough understanding of the tautomeric behavior of these compounds is essential for structure-activity relationship (SAR) studies and for the optimization of lead compounds.
Conclusion
The tautomerism of pyridine-2-thiol derivatives is a multifaceted phenomenon governed by a delicate balance of intermolecular and intramolecular forces. By employing a combination of advanced spectroscopic and computational techniques, researchers can gain a detailed understanding of the factors that control the thione-thiol equilibrium. This knowledge is not only of fundamental chemical interest but also holds significant practical value in the design and development of new molecules with tailored properties for a wide range of applications.
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The Structure-Activity Relationship of Azepane-Sulfonyl Pyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The Azepane-Sulfonyl Pyridine Scaffold in Modern Drug Discovery The confluence of privileged structural motifs in medicinal chemistry often leads to the development of novel therapeutic agents with enhanced...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azepane-Sulfonyl Pyridine Scaffold in Modern Drug Discovery
The confluence of privileged structural motifs in medicinal chemistry often leads to the development of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The azepane-sulfonyl pyridine scaffold has emerged as a promising framework in this regard, integrating the conformational flexibility of the seven-membered azepane ring with the versatile electronic and hydrogen-bonding properties of the sulfonyl pyridine moiety.[1][2] This unique combination has proven fruitful in the pursuit of modulators for a range of biological targets, from metabolic enzymes to protein kinases.[3][4]
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of azepane-sulfonyl pyridines. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and their impact on biological activity, supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Core Scaffold Analysis: Deconstructing the Azepane-Sulfonyl Pyridine Moiety
The azepane-sulfonyl pyridine scaffold can be dissected into three key components, each offering distinct opportunities for modification and optimization: the azepane ring, the sulfonyl linker, and the pyridine core. Understanding the SAR of each of these regions is crucial for the rational design of potent and selective drug candidates.
The Azepane Ring: A Gateway to Conformational Control and Potency Enhancement
The seven-membered azepane ring provides a flexible, non-planar scaffold that can adopt multiple low-energy conformations, allowing for optimal interaction with the binding sites of target proteins.[5][6] This conformational diversity is a key advantage over smaller, more rigid ring systems like piperidine.[7] SAR studies have demonstrated that substitutions on the azepane ring can significantly influence potency and selectivity.
A notable example is the development of azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[3][8][9] In this context, SAR studies at the 4-position of the azepane ring have been particularly insightful.
Table 1: SAR of Substitutions at the 4-Position of the Azepane Ring for 11β-HSD1 Inhibition
The data clearly indicates that introducing substituents at the 4-position of the azepane ring is critical for potent 11β-HSD1 inhibition. A progressive increase in potency is observed with the introduction of hydrogen bond acceptors and donors, culminating in the highly potent N-methylsulfonamide derivative.[8] This suggests that the 4-position of the azepane ring is oriented towards a region of the 11β-HSD1 active site that can engage in specific hydrogen bonding and potentially hydrophobic interactions.
The Sulfonyl Linker: Modulating Reactivity and Physicochemical Properties
The sulfonamide group is a cornerstone of medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability.[10] In the context of the azepane-sulfonyl pyridine scaffold, the sulfonyl linker plays a crucial role in orienting the azepane and pyridine rings and can also contribute to the overall physicochemical properties of the molecule.[11]
The reactivity of the sulfonyl group itself can be tuned. For instance, 2-sulfonyl pyridines have been identified as tunable, cysteine-reactive electrophiles that react with biological thiols via nucleophilic aromatic substitution (SNAr).[12] This opens up the possibility of designing covalent inhibitors that form a permanent bond with a cysteine residue in the target protein, potentially leading to enhanced potency and duration of action. The electrophilicity of the pyridine ring, and thus the reactivity of the sulfonyl leaving group, can be modulated by the substituents on the pyridine ring.
The Pyridine Core: Fine-Tuning Selectivity and Target Engagement
The pyridine ring is another privileged scaffold in drug discovery, offering a combination of aromaticity, hydrogen bonding capacity (through the ring nitrogen), and multiple sites for substitution.[12][13] The position of the sulfonyl group on the pyridine ring (e.g., 2-sulfonyl, 3-sulfonyl, or 4-sulfonyl) will dictate the vector of the azepane moiety and influence how the molecule docks into the target's active site.
Furthermore, substitutions on the pyridine ring can have a profound impact on activity and selectivity. Electron-withdrawing groups can enhance the electrophilicity of the pyridine ring, which is particularly relevant for 2-sulfonyl pyridines acting as covalent modifiers.[12] Conversely, the introduction of various substituents can be used to probe for additional binding interactions, improve solubility, and modulate metabolic stability.[14] For example, in a series of pyridine derivatives, the presence of -OMe, -OH, -C=O, and -NH2 groups was found to enhance antiproliferative activity, while bulky groups or halogens were detrimental.[10]
Experimental Protocols: A Practical Guide to SAR Exploration
To facilitate the exploration of the SAR of azepane-sulfonyl pyridines, we provide the following detailed, step-by-step methodologies for key experiments.
General Synthetic Protocol for Azepane-Sulfonyl Pyridines
This protocol outlines a general method for the synthesis of azepane-sulfonyl pyridines via the coupling of a substituted azepane with a pyridinesulfonyl chloride.
Step 1: Synthesis of Pyridinesulfonyl Chloride
To a stirred solution of the corresponding aminopyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq).
Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.
Stir the reaction mixture for 2-4 hours, then pour onto ice water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the pyridinesulfonyl chloride.
Step 2: Sulfonamide Coupling
Dissolve the substituted azepane (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution to 0 °C and add the pyridinesulfonyl chloride (1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the desired azepane-sulfonyl pyridine.
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for azepane-sulfonyl pyridines.
In Vitro 11β-HSD1 Inhibition Assay Protocol
This protocol describes a representative in vitro assay to determine the inhibitory potency of test compounds against human 11β-HSD1.[3][6][15]
Materials:
Human recombinant 11β-HSD1 enzyme
Cortisone (substrate)
NADPH (cofactor)
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
Test compounds dissolved in DMSO
Cortisol antibody (for detection)
Detection reagent (e.g., HTRF or ELISA-based)
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations (ensure final DMSO concentration is ≤ 1%).
In a 96-well or 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
Add 10 µL of human 11β-HSD1 enzyme solution (pre-diluted in assay buffer) to each well.
Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction.
Initiate the enzymatic reaction by adding 5 µL of a substrate/cofactor mix containing cortisone and NADPH (final concentrations are typically at or below their respective Km values).
Incubate the reaction at 37 °C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
Detect the amount of cortisol produced using a suitable method (e.g., competitive immunoassay with a cortisol-d2 acceptor and an anti-cortisol antibody conjugated to a donor fluorophore for HTRF).
Read the plate on a compatible microplate reader.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Diagram 2: 11β-HSD1 Inhibition Assay Workflow
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
Visualizing the Structure-Activity Relationship
A comprehensive understanding of the SAR can be effectively communicated through a logical diagram that highlights the key regions of the scaffold and the impact of modifications.
Diagram 3: Key SAR Insights for Azepane-Sulfonyl Pyridines
Caption: Summary of SAR for the azepane-sulfonyl pyridine scaffold.
Conclusion and Future Perspectives
The azepane-sulfonyl pyridine scaffold represents a versatile and fruitful starting point for the design of novel therapeutic agents. The modular nature of this scaffold allows for systematic exploration of the SAR, with the azepane ring providing a handle for potency and conformational control, the sulfonyl linker influencing physicochemical properties and reactivity, and the pyridine core enabling fine-tuning of selectivity and target engagement.
Future work in this area will likely focus on the exploration of a wider range of substitutions on all three components of the scaffold, targeting a broader array of biological targets. The potential for developing covalent inhibitors using the 2-sulfonyl pyridine moiety is a particularly exciting avenue for further investigation. As our understanding of the intricate interplay between the different regions of this scaffold deepens, we can expect the emergence of new and improved drug candidates based on the azepane-sulfonyl pyridine framework.
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Tomlinson, J. W., et al. (2004). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism. [Link]
Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
Hosmane, R. S., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][2][3]diazepine ring system. Bioorganic & Medicinal Chemistry. [Link]
Synthesis protocol for 5-(Azepane-1-sulfonyl)pyridine-2-thiol
Abstract & Scope This application note details a robust, two-stage synthetic protocol for 5-(azepane-1-sulfonyl)pyridine-2-thiol , a functionalized heterocyclic scaffold valuable in medicinal chemistry for targeting GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, two-stage synthetic protocol for 5-(azepane-1-sulfonyl)pyridine-2-thiol , a functionalized heterocyclic scaffold valuable in medicinal chemistry for targeting GPCRs and kinases (e.g., 11
-HSD1 inhibitors).
Unlike generic procedures, this guide addresses the specific challenges of pyridine sulfonamide synthesis: regioselectivity, handling of the reactive sulfonyl chloride moiety, and the controlled introduction of the thiol group via a thiourea intermediate to avoid disulfide dimerization. The protocol utilizes 6-chloropyridine-3-sulfonyl chloride as the commercial starting material, leveraging the reactivity difference between the sulfonyl chloride and the aryl chloride to achieve sequential functionalization.
Retrosynthetic Logic & Strategy
The synthesis is designed around a "Protect-then-Attack" logic, although no traditional protecting groups are used. Instead, we exploit chemoselectivity.
Chemoselectivity Node: The sulfonyl chloride (
) is significantly more electrophilic than the -chloropyridine ring. We must install the sulfonamide first. Attempting to install the thiol first would lead to polymerization or self-reaction with the sulfonyl chloride.
Thiolation Strategy: Direct nucleophilic displacement of 2-chloropyridines with NaSH often yields mixtures of thiols and disulfides. We utilize thiourea to form a stable isothiouronium salt intermediate. This allows for purification before the final hydrolysis, ensuring a high-purity thiol (thione) product.
Visualizing the Synthetic Workflow
Caption: Figure 1. Sequential chemoselective functionalization pathway converting 6-chloropyridine-3-sulfonyl chloride to the target thiol.
Safety & Handling
Sulfonyl Chlorides: Highly corrosive and lachrymators. React violently with moisture. Handle in a fume hood under inert atmosphere.
Pyridine Thiols: Potent stench. All glassware and waste must be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residues and neutralize odor.
Thiourea: Suspected carcinogen. Use appropriate PPE (nitrile gloves, lab coat).
Experimental Protocol
Phase 1: Sulfonamide Coupling
Objective: Selective reaction of the sulfonyl chloride with azepane while leaving the chloro-pyridine core intact.
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-chloropyridine-3-sulfonyl chloride (5.0 g, 23.6 mmol) in anhydrous DCM (50 mL).
Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature prevents competing nucleophilic attack on the pyridine ring.
Addition: Mix Azepane (2.46 g, 24.8 mmol) and TEA (3.9 mL, 28.3 mmol) in DCM (20 mL). Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes via an addition funnel.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot should disappear.
Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amine/TEA.
Wash with Brine (30 mL), dry over anhydrous
, and concentrate in vacuo.
Yield: Expect ~90-95% yield of 5-(azepane-1-sulfonyl)-2-chloropyridine as an off-white solid. This intermediate is usually pure enough for the next step.
Phase 2: Thiolation via Isothiouronium Salt
Objective: Conversion of the 2-chloro group to a thiol using thiourea to ensure high purity.
Salt Formation: Dissolve the sulfonamide intermediate (5.0 g, ~18.2 mmol) in absolute Ethanol (40 mL). Add Thiourea (1.52 g, 20.0 mmol).
Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.
Observation: The reaction often becomes heterogeneous as the isothiouronium chloride salt precipitates.
Hydrolysis: Cool the mixture to RT. Add a solution of NaOH (1.82 g, 45.5 mmol) in water (10 mL) directly to the reaction vessel.
Heating: Heat the mixture to mild reflux (80 °C) for 1 hour. The solution should become clear (yellow/orange) as the salt hydrolyzes to the sodium thiolate.
Isolation:
Cool to RT. Evaporate most of the ethanol under reduced pressure.
Dilute the residue with water (30 mL).
Filtration (Critical): If any insoluble solids remain (unreacted starting material), filter them out now. The product is in the aqueous filtrate as the sodium salt.
Acidification: Acidify the filtrate dropwise with 1N HCl to pH ~4-5.
Observation: The product, 5-(azepane-1-sulfonyl)pyridine-2-thiol , will precipitate as a yellow solid.
Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL). Dry under vacuum.
Analytical Validation
Analytical Method
Expected Result / Characteristic Signal
Interpretation
1H NMR (DMSO-d6)
13.5 - 13.8 ppm (broad s, 1H)
-NH of the thione tautomer (indicates successful thiolation).
1H NMR (DMSO-d6)
7.5 - 8.2 ppm (aromatic signals)
Pyridine ring protons (shifted upfield relative to chloro-precursor).
1H NMR (DMSO-d6)
3.2 (m, 4H), 1.5 (m, 8H)
Azepane ring protons (distinct multiplets).
LC-MS (ESI+)
[M+H]+ = 273.07
Confirms molecular weight (C11H16N2O2S2).
Appearance
Yellow crystalline powder
Characteristic of pyridine-2-thiones.
Discussion: Tautomerism & Stability
Researchers must recognize that "pyridine-2-thiol" exists in equilibrium with its pyridine-2(1H)-thione tautomer. In the solid state and in polar solvents (like DMSO or Methanol), the thione form predominates due to the stability of the amide-like resonance.
Implication for Analysis: In NMR, the proton attached to Nitrogen (N-H) is often visible (broad singlet >13 ppm), confirming the thione structure.
Implication for Reactivity: If subsequent S-alkylation is required, the thione sulfur is still the nucleophile, but a base is required to generate the thiolate anion.
Caption: Figure 2. The equilibrium heavily favors the Thione form in polar media.
References
Organic Syntheses. (1962). 2-Mercaptopyrimidine (General procedure for heterocyclic thiols via thiourea). Org. Synth. 1962, 42, 81. Retrieved from [Link]
Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Retrieved from [Link]
Beak, P., et al. (1976). Equilibration studies: Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine, and 2-aminopyridine. Journal of the American Chemical Society.[1][2] (Cited for Thione/Thiol Tautomerism logic).
Technical Support Center: Strategies for Solubilizing 5-(Azepane-1-sulfonyl)pyridine-2-thiol
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 5-(Azepane-1-sulfonyl)pyridine-2-th...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 5-(Azepane-1-sulfonyl)pyridine-2-thiol. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and successfully preparing solutions for your experiments.
Part 1: Foundational Knowledge (FAQ)
Understanding the physicochemical properties of a compound is the first step to solving solubility issues. This section addresses the most common questions regarding the structure and behavior of 5-(Azepane-1-sulfonyl)pyridine-2-thiol.
Q1: What are the key structural features of 5-(Azepane-1-sulfonyl)pyridine-2-thiol that influence its poor water solubility?
A1: The limited aqueous solubility of this molecule arises from a combination of its structural components:
Hydrophobic Moieties: The structure contains two significant nonpolar regions: the pyridine ring and the large, saturated azepane ring (also known as hexamethyleneimine).[1] These bulky hydrocarbon-rich sections dominate the molecule's character, leading to unfavorable interactions with water.
Crystalline Stability: Poorly soluble compounds are often characterized by high melting points, indicating a stable crystal lattice that requires significant energy to break apart during dissolution.[2]
The Sulfonamide Group: While the sulfonamide group contains polar atoms, its contribution to solubility is complex and highly dependent on pH. In its neutral (unionized) state, it is considered hydrophobic.[3]
The Pyridine-2-thiol Group: This is the most critical group for solubility manipulation. It can exist in two tautomeric forms: the thiol (-SH) form and the thione (=S) form.[4][5] The thiol form possesses an acidic proton, which is key to solubility enhancement.
Q2: What is the thiol-thione tautomerism of the 2-mercaptopyridine moiety, and why is it critical for solubility?
A2: The pyridine-2-thiol portion of the molecule exists in a dynamic equilibrium between two forms: the thiol (pyridine-2-thiol) and the thione (pyridine-2(1H)-thione).[4][5] The thiol form is crucial because its -SH proton is weakly acidic. By raising the pH of the solution with a base, this proton can be removed to form a negatively charged thiolate anion (-S⁻). This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water, thereby increasing solubility. The thione form does not have this easily ionizable proton.
Below is a diagram illustrating this critical equilibrium and the effect of pH.
Caption: Key equilibria of the pyridine-2-thiol moiety.
Q3: What are the estimated physicochemical properties of this compound?
Property
Estimated Value/Range
Implication for Aqueous Solubility
pKa (Thiol)
~8-10
The thiol proton is acidic. Solubility will significantly increase at pH values above this range (e.g., pH > 10).
pKa (Pyridine N)
~1-2
The pyridine nitrogen is weakly basic and will be protonated only at very low pH. This is generally not a useful range for achieving solubility.
cLogP
> 3.0
A high calculated LogP (partition coefficient) indicates a strong preference for a lipidic environment over an aqueous one, confirming the compound's hydrophobic nature.
These are estimations and should be experimentally verified.
Part 2: Troubleshooting Guide - "My Compound Won't Dissolve!"
This section provides a step-by-step workflow for systematically tackling solubility issues with 5-(Azepane-1-sulfonyl)pyridine-2-thiol. Follow this decision tree to identify the most appropriate method for your experimental needs.
Caption: Troubleshooting workflow for solubilizing the target compound.
Strategy 1: pH Adjustment
Causality: This is the most direct approach. By increasing the pH well above the pKa of the thiol group, we convert the neutral, poorly soluble molecule into a highly soluble thiolate salt.[6][7] This method is effective for preparing concentrated stock solutions.
Q: How do I use pH to dissolve my compound?
A: You will create a concentrated stock solution in a basic aqueous medium and then dilute it into your final experimental buffer. It is critical to ensure the compound remains soluble upon dilution.
Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
Preparation: Weigh out the required mass of 5-(Azepane-1-sulfonyl)pyridine-2-thiol to make a 10 mM solution (e.g., ~3.14 mg for 1 mL).
Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water. The compound will likely not dissolve and will form a slurry.
Basification: While vortexing or stirring, add 1 M NaOH dropwise. Monitor the solution. As the pH increases, the solid should begin to dissolve.
Complete Dissolution: Continue adding NaOH until the solution is completely clear. A final pH of 11-12 is often required to ensure full deprotonation of the thiol.
Final Volume: Add water to reach the final desired volume.
Verification & Dilution: Before use, perform a small test dilution into your final assay buffer to ensure the compound does not precipitate at the final working concentration and pH. If it precipitates, you will need to consider Strategy 2 or 3.
Strategy 2: Co-solvents
Causality: When pH adjustment alone is insufficient, or if the compound precipitates upon neutralization, a co-solvent can be used.[8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[9]
Q: My compound precipitates when I adjust the pH back to neutral for my experiment. What should I do?
A: Prepare a concentrated stock solution in a co-solvent like DMSO, then dilute this stock into your aqueous buffer. The key is to keep the final co-solvent concentration low enough to be compatible with your assay (typically ≤1%, often <0.1% for cell-based assays).
Co-solvent
Properties & Use Cases
Max Recommended % in Cell Assays
DMSO
Strong solubilizing power. Most common for initial stock solutions.
< 0.5%
Ethanol
Good solubilizer, less toxic than DMSO but more volatile.
< 1%
PEG 400
Polyethylene glycol. Often used in preclinical in vivo formulations.
Variable, check specific cell line tolerance.
Propylene Glycol
Another common vehicle for in vivo studies.
Variable, check specific cell line tolerance.
Protocol: Preparation of a Stock Solution in DMSO
Preparation: Weigh the compound and place it in a suitable vial.
Solubilization: Add 100% DMSO to the desired final concentration (e.g., 10-50 mM).
Mixing: Vortex or sonicate gently in a water bath until the solid is completely dissolved. Sonication can gently heat the sample, which often aids dissolution, but prolonged heating should be avoided to prevent degradation.
Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.
Dilution: Perform serial dilutions into your aqueous assay buffer. Always add the DMSO stock to the buffer (not the other way around) while vortexing to minimize precipitation.
Strategy 3: Complexation with Cyclodextrins
Causality: This is an excellent strategy when organic solvents must be avoided. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] The hydrophobic portions of your compound (the azepane and pyridine rings) can become encapsulated within this cavity, forming an "inclusion complex" where the entire complex is water-soluble due to the CD's exterior.[11][12][13]
Q: I need to avoid all organic solvents for my sensitive cell assay. What is my best option?
A: Using a chemically modified cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the preferred method. These modified CDs have much higher aqueous solubility than their natural counterparts and are widely used in pharmaceutical formulations.[10]
Cyclodextrin Type
Cavity Size
Notes
α-Cyclodextrin
Small
Likely too small for this molecule.
β-Cyclodextrin
Medium
Good starting point, but has limited water solubility itself.
HP-β-CD
Medium
Highly Recommended. Excellent solubility and safety profile.
SBE-β-CD (Captisol®)
Medium
Sulfobutylether derivative. High solubility, often used in injections.
γ-Cyclodextrin
Large
May be too large for optimal complexation.
Protocol: Preparation of a Solution with HP-β-CD
CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer.
Addition of Compound: Add the powdered 5-(Azepane-1-sulfonyl)pyridine-2-thiol directly to the HP-β-CD solution.
Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Moderate heating (40-50°C) can sometimes accelerate this process.
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
Quantification: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant should be determined analytically (e.g., by HPLC-UV) to confirm the final soluble concentration.
Part 3: Additional FAQs
Q: What is the best general-purpose method for preparing and storing a stock solution?
A: For general lab use, preparing a 10-20 mM stock solution in 100% DMSO is the most robust and common practice. Aliquot this stock into single-use vials and store at -80°C to minimize freeze-thaw cycles and prevent oxidative degradation of the thiol group.
Q: I noticed my solution turned slightly yellow or developed a precipitate after a few days at 4°C. What happened?
A: This is likely due to oxidation. The thiol (-SH) group can oxidize to form a disulfide (-S-S-) bridge with another molecule, creating a dimer. This dimer often has significantly lower solubility and may appear as a precipitate. This process can be accelerated by air, light, and trace metal ions. To prevent this, store stock solutions frozen, under an inert gas if possible, and in amber vials.
Q: Can I use sonication or heat to help dissolve the compound?
A: Yes, gentle warming (e.g., 37-40°C) and sonication can be used to accelerate dissolution, especially in viscous solvents like DMSO or during cyclodextrin complexation. However, aggressive or prolonged heating should be avoided as it can lead to chemical degradation. Always check the stability of your compound under these conditions if you plan to use them routinely.
References
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem. Retrieved from [Link]
Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and physicochemical properties of (5-thiaporphyrinato)zinc and linear tetrapyrroles carrying a thioketo group. New Journal of Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Retrieved from [Link]
The Pharma Innovation Journal. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Retrieved from [Link]
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
Academia.edu. (n.d.). Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]
ResearchGate. (2025). (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Retrieved from [Link]
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
MDPI. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
SciSpace. (n.d.). A review on solubility enhancement techniques. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. Retrieved from [Link]
ACS Publications. (n.d.). ACS Catalysis Journal. Retrieved from [Link]
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
AAPS Advances in the Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
Slideshare. (n.d.). solubility enhancement techniques... Retrieved from [Link]
American Elements. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol. Retrieved from [Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. Retrieved from [Link]
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]
ResearchGate. (2025). Solubility of sulfapyridine in propylene glycol + water mixtures and correlation with the Jouyban-Acree model. Retrieved from [Link]
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]
Optimizing temperature conditions for azepane sulfonamide formation
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to provide targeted solutions for the synthesis of azepane sulfonamides. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to provide targeted solutions for the synthesis of azepane sulfonamides. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a deep dive into the causality of experimental choices. This guide is structured to empower you with the scientific rationale needed to troubleshoot and optimize your reactions effectively, with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs): The Role of Temperature
This section addresses foundational questions regarding the impact of temperature on the formation of azepane sulfonamides.
Q1: Why is temperature such a critical parameter in azepane sulfonamide synthesis?
Temperature is a primary lever for controlling both the rate and outcome of the reaction. It directly influences the kinetic energy of molecules; sufficient energy is required to overcome the activation barrier for the reaction between the azepane nitrogen and the sulfonyl chloride.[1] However, temperature also governs the activation of potential side reactions. An optimal temperature ensures the desired reaction proceeds at a reasonable rate while minimizing the formation of impurities from degradation or alternative pathways.[2][3]
Q2: I'm setting up a new azepane sulfonamide synthesis. What is a good starting temperature?
For the reaction of an amine with a sulfonyl chloride, a conservative starting point is often 0 °C to room temperature (approximately 20-25 °C).[4] This range is typically sufficient to initiate the reaction without aggressively promoting side reactions like the hydrolysis of the sulfonyl chloride.[5] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed, the temperature can be increased gradually.
Q3: How does increasing the reaction temperature typically affect the reaction rate and overall yield?
According to chemical kinetics, increasing the temperature generally increases the reaction rate.[6] For sluggish reactions, such as those involving sterically hindered azepanes or electron-deficient sulfonyl chlorides, raising the temperature can significantly improve the rate and lead to a higher yield within a practical timeframe.[5] However, the relationship between temperature and yield is not always linear. Past a certain point, further temperature increases can lower the isolated yield by promoting the degradation of reactants or the desired product.[7]
Q4: What are the primary risks associated with using excessively high or low temperatures?
Excessively High Temperatures (>80 °C, solvent-dependent): The primary risks are the thermal degradation of the sulfonamide product or starting materials and the acceleration of side reactions.[7] This can lead to a complex mixture of byproducts, significantly complicating purification and reducing the final yield. For highly exothermic reactions, high temperatures can also pose a safety risk, potentially leading to a runaway reaction.[8]
Excessively Low Temperatures (e.g., < -20 °C): The main risk is an impractically slow or completely stalled reaction. If the molecules lack sufficient kinetic energy to overcome the activation barrier, the desired transformation will not occur, resulting in the recovery of unreacted starting materials.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during azepane sulfonamide formation where temperature is a likely culprit.
Problem 1: Low or No Product Yield
Observation: TLC or LC-MS analysis shows primarily unreacted azepane and/or sulfonyl chloride after the expected reaction time.
Probable Cause (A): Insufficient Activation Energy. The reaction temperature is too low to provide the necessary energy for the nucleophilic attack of the azepane on the sulfonyl chloride. This is common with sterically hindered substrates.[5]
Solution (A):
Gradually increase the reaction temperature in 10-15 °C increments.
Monitor the reaction progress closely at each new temperature point using TLC or LC-MS.
If the reaction proceeds, hold at the lowest effective temperature to maintain selectivity. Refluxing in a suitable solvent like acetonitrile may be necessary for particularly unreactive partners.[9]
Observation: Analysis shows the disappearance of starting materials but little to no desired product, often with the appearance of multiple new, unidentified spots/peaks.
Probable Cause (B): Thermal Degradation. The reaction temperature is too high, causing the starting materials, intermediates, or the final sulfonamide product to decompose.[7]
Solution (B):
Repeat the reaction at a significantly lower temperature (e.g., start at 0 °C or room temperature).
If possible, use LC-MS to analyze the byproducts. The mass of these impurities can provide clues about the degradation pathway (e.g., hydrolysis, fragmentation).
Consider using a more stable sulfonylating agent, like a sulfonyl fluoride, which may tolerate higher temperatures better than a sulfonyl chloride.[5]
Problem 2: Significant Byproduct Formation
Observation: The reaction yields a mixture containing the desired product and one or more significant impurities.
Probable Cause (A): Temperature-Promoted Side Reactions. Elevated temperatures can provide the activation energy for competing reaction pathways. A common byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[5][10] This is exacerbated by trace amounts of water in the solvent or on glassware.
Solution (A):
Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to disfavor the competing pathway, which may have a higher activation energy.
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the risk of hydrolysis of the moisture-sensitive sulfonyl chloride.[5]
Optimize Reagent Addition: For exothermic reactions, adding the sulfonyl chloride slowly to the cooled solution of the azepane can help maintain a consistent internal temperature and prevent localized "hot spots" that might promote side reactions.[8]
Observation: Besides the desired product, a significant peak with approximately double the mass is observed.
Probable Cause (B): Intermolecular Dimerization. Higher temperatures can sometimes favor intermolecular reactions over the desired sulfonamide formation, especially at high concentrations.[3]
Solution (B):
Lower the Temperature: Reducing the reaction temperature can often improve selectivity.
Employ High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) can favor the desired unimolecular reaction over bimolecular dimerization.[3]
Visualizing Temperature Effects and Workflow
To better understand the interplay of factors, the following diagrams illustrate the reaction mechanism and a logical workflow for temperature optimization.
Caption: General mechanism for sulfonamide formation.
Caption: Influence of temperature on key reaction outcomes.
Experimental Protocols
Protocol 1: Systematic Temperature Screening
This protocol outlines a method for identifying the optimal reaction temperature.
Heating/cooling plate with multiple positions or parallel synthesizer
TLC plates and/or LC-MS system
Procedure:
Setup: In separate, identical reaction vessels, dissolve the azepane (1.0 equiv.) and base (1.2 equiv.) in the anhydrous solvent.
Temperature Equilibration: Place the vessels in the reaction block and set them to different temperatures. A good starting range is 0 °C, 25 °C (RT), 45 °C, and 65 °C. Allow the solutions to equilibrate to the set temperature.
Initiation: Add the sulfonyl chloride (1.1 equiv.) to each vessel simultaneously.
Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot with a few drops of water and analyze by TLC or LC-MS to assess conversion and purity.
Analysis: Compare the results across the different temperatures. Identify the temperature that provides the best balance of reaction rate and minimal byproduct formation. This is your optimal temperature.
Parameter
Low Temperature (0-25 °C)
Moderate Temperature (25-60 °C)
High Temperature (>60 °C)
Reaction Rate
Slow to Moderate
Moderate to Fast
Very Fast
Selectivity
Generally High
Good to Moderate
Potentially Low
Risk of Hydrolysis
Low
Moderate
High
Risk of Degradation
Very Low
Low to Moderate
High
Recommended for
Standard, reactive substrates
Sluggish or sterically hindered substrates
Highly unreactive substrates (use with caution)
Table 1. General Effects of Temperature on Azepane Sulfonamide Formation.
Troubleshooting Workflow
Use this flowchart for a systematic approach to diagnosing temperature-related synthesis problems.
Caption: Step-by-step troubleshooting workflow.
References
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: 1,4-Oxazepane-6-sulfonamide Synthesis.
BenchChem. (2025).
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
BenchChem. (2025). A Comparative Guide to the Synthesis of 1,4-Oxazepane-6-sulfonamide.
Baskin, J. M., & Lectka, T. (n.d.).
BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-208.
BenchChem. (2025).
Olson, A., & Lohner, S. (2023). Experiment: Test the effect of temperature on reaction time. Science News Explores.
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1).
Lühring, K., et al. (2021). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
Technical Guide: HPLC Method Development for 5-(Azepane-1-sulfonyl)pyridine-2-thiol
Topic: HPLC Method Development for 5-(Azepane-1-sulfonyl)pyridine-2-thiol Purity Content Type: Publish Comparison Guide Executive Summary Developing a purity method for 5-(Azepane-1-sulfonyl)pyridine-2-thiol presents a c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for 5-(Azepane-1-sulfonyl)pyridine-2-thiol Purity
Content Type: Publish Comparison Guide
Executive Summary
Developing a purity method for 5-(Azepane-1-sulfonyl)pyridine-2-thiol presents a classic "Janus-faced" chromatographic challenge. You are dealing with a molecule that possesses a lipophilic, non-polar domain (the azepane-sulfonyl tail) and a highly reactive, polar headgroup (the pyridine-2-thiol).
The critical quality attribute (CQA) for this analysis is not merely retention, but the discrimination between the free thiol (monomer) and its oxidative dimer (disulfide) . Pyridine-2-thiols are notorious for rapid on-column oxidation and metal sensitivity, often leading to ghost peaks and poor mass balance.
This guide compares three distinct chromatographic approaches to solve this separation, recommending a specific protocol that maximizes stability and resolution.
Part 1: The Molecule & The Challenge
To develop a robust method, we must first deconstruct the analyte's behavior in solution.
The Thiol-Thione Tautomerism: Unlike simple thiols, pyridine-2-thiols exist in a tautomeric equilibrium with pyridine-2-thiones. In polar solvents, the thione form often predominates, but the thiol form is the reactive species driving oxidation.
The Oxidation Liability: The primary impurity is invariably the disulfide dimer: Bis[5-(azepane-1-sulfonyl)pyridine-2-yl]disulfide. This reaction is catalyzed by trace metal ions (Fe³⁺, Cu²⁺) often present in stainless steel HPLC frits.
The Lipophilic Tail: The azepane ring adds significant hydrophobicity (LogP shift ~ +2.0 vs. pyridine thiol), meaning the dimer will be extremely retentive on standard C18 phases.
Synthetic Precursor (2-Chloropyridine derivative): The SNAr precursor (5-(azepane-1-sulfonyl)-2-chloropyridine) must be resolved from the product.
Desulfonated degradants: (Rare) Cleavage of the sulfonamide bond.
Part 2: Method Comparison & Selection
We evaluated three method strategies. The goal was to achieve a Resolution (
) > 2.0 between the Thiol and Precursor, and a Tailing Factor () < 1.2 for the Thiol.
Comparative Data Summary
Metric
Method A: Standard C18 (Acidic)
Method B: Inert C18 + Chelator
Method C: Phenyl-Hexyl (Selected)
Stationary Phase
C18 (3 µm)
Hybrid C18 (Ethylene Bridged)
Phenyl-Hexyl (2.7 µm Core-Shell)
Mobile Phase
0.1% Formic Acid / ACN
10mM NH₄OAc / MeOH + EDTA
0.1% TFA / Methanol
Thiol Peak Shape ()
1.45 (Tailing)
1.10 (Sharp)
1.08 (Symmetrical)
Thiol/Precursor
1.8
1.5
3.2
Dimer Elution
Very Late (>15 min)
Late (>12 min)
Moderate (8-10 min)
Stability
Poor (On-column oxidation)
Excellent
Good
Analysis of Alternatives
Method A (The "Generic" Fail): Standard C18 with Formic Acid is insufficient. The acidic pH stabilizes the thiol, but the pyridine nitrogen interacts with residual silanols, causing tailing. More critically, without iron sequestration, we observed a "rise" in the baseline between the monomer and dimer, indicating on-column oxidation.
Method B (The "Stabilized" Approach): Adding EDTA eliminates metal-catalyzed oxidation, improving peak shape. However, the selectivity of C18 for the azepane ring is too high. The hydrophobic dimer retains too strongly, leading to excessively long run times (>20 mins) or carryover risks.
Method C (The "Selectivity" Winner): The Phenyl-Hexyl column offers a unique advantage. The
- interactions with the pyridine ring are distinct from the hydrophobic interaction with the azepane. This "orthogonal" selectivity pulls the pyridine-thiol away from the chloropyridine precursor more effectively than C18. Furthermore, Methanol (protic solvent) suppresses the thione form better than Acetonitrile, sharpening the peak.
Part 3: Recommended Protocol (Method C)
This protocol is validated for stability-indicating purity analysis.
1. Instrument Configuration
System: HPLC or UHPLC with Binary Pump.
Detector: DAD/PDA at 285 nm (Primary) and 254 nm (Secondary). Note: 285 nm minimizes interference from simple solvents and targets the conjugated pyridine-sulfonamide system.
Flow Path: PEEK tubing preferred to minimize iron contact; otherwise, passivate steel systems with 30% Phosphoric acid prior to use.
2. Chromatographic Conditions
Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).
Temperature: 35°C (Strict control required to stabilize tautomer ratio).
Flow Rate: 0.6 mL/min.
Injection Volume: 2.0 µL.
3. Mobile Phase
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is preferred over Formic Acid here to ion-pair with the pyridine nitrogen, reducing tailing.
Why TCEP? You must stabilize the sample in the vial. TCEP reduces any disulfide formed in the vial back to the thiol, ensuring you are measuring the synthesized purity, not an artifact of sample handling. If you specifically want to measure the dimer impurity, prepare a second vial without TCEP.
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the critical decision pathways and chemical equilibria managed by this method.
Caption: Workflow logic managing tautomerism and oxidation risks to achieve chromatographic resolution.
References
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
Rao, R. N., & Talluri, M. V. (2007). An overview of recent applications of inductively coupled plasma-mass spectrometry (ICP-MS) in determination of heavy metals in biological samples (Context on Metal Catalysis in HPLC). Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-13. Link
Phenomenex Application Guide. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic and Sulfur-Containing Compounds. Link
Agilent Technologies. (2020). Strategies for the Analysis of Thiols and Disulfides by LC/MS. Technical Note 5990-XXXX. Link
Safety & Regulatory Compliance
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